molecular formula C8H6BrF2NO2 B15045643 1-Bromo-4-(1,1-difluoroethyl)-2-nitrobenzene

1-Bromo-4-(1,1-difluoroethyl)-2-nitrobenzene

Cat. No.: B15045643
M. Wt: 266.04 g/mol
InChI Key: LIJAQOQWIWMOCI-UHFFFAOYSA-N
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Description

1-Bromo-4-(1,1-difluoroethyl)-2-nitrobenzene is an organic compound with the molecular formula C8H6BrF2NO2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a nitro group, and a difluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-(1,1-difluoroethyl)-2-nitrobenzene typically involves the bromination of 4-(1,1-difluoroethyl)-2-nitrobenzene. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(1,1-difluoroethyl)-2-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

    Oxidation: The difluoroethyl group can undergo oxidation to form carboxylic acids or other oxidized derivatives using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with nucleophiles replacing the bromine atom.

    Reduction: 1-Amino-4-(1,1-difluoroethyl)-2-nitrobenzene.

    Oxidation: Carboxylic acids or other oxidized derivatives of the difluoroethyl group.

Scientific Research Applications

1-Bromo-4-(1,1-difluoroethyl)-2-nitrobenzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(1,1-difluoroethyl)-2-nitrobenzene depends on its chemical structure and the specific reactions it undergoes. The bromine atom and nitro group are key functional groups that participate in various chemical transformations. The difluoroethyl group can influence the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved in its action are determined by the specific context of its use, such as in chemical synthesis or biological studies.

Comparison with Similar Compounds

1-Bromo-4-(1,1-difluoroethyl)-2-nitrobenzene can be compared with other similar compounds, such as:

    1-Bromo-4-(1,1-difluoroethyl)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.

    1-Bromo-4-(difluoromethyl)benzene: Has a difluoromethyl group instead of a difluoroethyl group, affecting its chemical properties and reactivity.

    1-Bromo-4-(1,1-difluoroethyl)-2-aminobenzene: Contains an amino group instead of a nitro group, leading to different chemical behavior and applications.

Properties

Molecular Formula

C8H6BrF2NO2

Molecular Weight

266.04 g/mol

IUPAC Name

1-bromo-4-(1,1-difluoroethyl)-2-nitrobenzene

InChI

InChI=1S/C8H6BrF2NO2/c1-8(10,11)5-2-3-6(9)7(4-5)12(13)14/h2-4H,1H3

InChI Key

LIJAQOQWIWMOCI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)Br)[N+](=O)[O-])(F)F

Origin of Product

United States

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